molecular formula C8H8Cl2N2 B2684957 6-(Chloromethyl)-1H-indazole hydrochloride CAS No. 1955532-04-3

6-(Chloromethyl)-1H-indazole hydrochloride

Cat. No. B2684957
M. Wt: 203.07
InChI Key: VAPKVMBNGFJQHF-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Reactivity

6-(Chloromethyl)-1H-indazole hydrochloride serves as an important intermediate in the synthesis of various chemical compounds. For instance, the compound has been utilized in the development of pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes of indazole, highlighting its versatility in chemical reactions (Schmidt et al., 2006). The process involves decarboxylation and trapping with iso(thio)cyanates to form amidates, demonstrating the compound's applicability in creating complex chemical structures.

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, indazole derivatives, including those related to 6-(Chloromethyl)-1H-indazole hydrochloride, have been extensively researched for their biological activities. The review by Mal et al. (2022) discusses the chemistry, synthesis, and various biological activities of indazole derivatives, emphasizing their importance in developing treatments for cancer, inflammation, and other diseases (Mal et al., 2022). Indazoles are key structures in several FDA-approved drugs, indicating their critical role in pharmaceuticals.

Advancements in Synthetic Methods

The research on enhancing synthetic methods for indazole compounds, including those utilizing 6-(Chloromethyl)-1H-indazole hydrochloride, continues to evolve. The development of highly enantioselective synthesis methods for indazoles with a C3-quaternary chiral center using CuH catalysis is one such example. This method allows for the efficient preparation of C3-allyl 1H-indazoles with high levels of enantioselectivity, showcasing the compound's potential in creating pharmaceuticals with precise chiral centers (Ye et al., 2019).

Role in Anticancer Research

Moreover, the discovery of 1H-indazole-6-amine derivatives as anticancer agents underscores the critical role of indazole derivatives in cancer research. These derivatives have demonstrated significant antiproliferative activity across various cancer cell lines, offering new avenues for the development of cancer treatments (Hoang et al., 2022).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

6-(chloromethyl)-1H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;/h1-3,5H,4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPKVMBNGFJQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCl)NN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)-1H-indazole hydrochloride

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